molecular formula C14H21N3O B3036438 2-(2,6-dimethylmorpholino)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine CAS No. 343374-34-5

2-(2,6-dimethylmorpholino)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine

Cat. No. B3036438
CAS RN: 343374-34-5
M. Wt: 247.34 g/mol
InChI Key: QXARHUNJPVNGJJ-UHFFFAOYSA-N
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Description

The compound “2-(2,6-dimethylmorpholino)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine” is a type of pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are important and widely represented in medicinal chemistry as they are structural analogs of purines .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives like “this compound” is characterized by a six-membered ring with two nitrogen atoms . The average mass is 249.332 Da and the monoisotopic mass is 249.093582 Da .

Mechanism of Action

The mechanism of action of DMMCP is not fully understood. However, it is believed that the compound acts as an inhibitor of enzymes involved in the metabolism of drugs. It is also believed to interact with DNA and RNA, which may explain its potential applications in the development of new drugs and drug delivery systems.
Biochemical and Physiological Effects
The effects of DMMCP on biochemical and physiological processes are still being studied. However, it is believed that the compound may have anti-inflammatory, anti-oxidant, and anti-cancer properties. It is also believed to have the potential to inhibit the growth of certain bacteria and viruses.

Advantages and Limitations for Lab Experiments

The advantages of using DMMCP in laboratory experiments include its low cost, ease of synthesis, and versatility. It also has a high degree of stability, which makes it suitable for use in long-term experiments. However, the compound is toxic and should be handled with caution.

Future Directions

The potential applications of DMMCP are still being explored. Future research could focus on the development of new drugs and drug delivery systems, as well as the biochemical and physiological effects of the compound. Additionally, further research could be done to better understand the mechanism of action of the compound, as well as its potential uses in the treatment of various diseases. Finally, further research could be done to explore the potential of DMMCP as an inhibitor of enzymes involved in the metabolism of drugs.

Scientific Research Applications

DMMCP has been extensively studied for its potential applications in the fields of synthetic organic chemistry, medicinal chemistry, and biochemistry. In synthetic organic chemistry, it is used as a building block for the synthesis of biologically active compounds, such as antibiotics, antivirals, and anticancer drugs. In medicinal chemistry, it is used to develop new drugs and drug delivery systems. In biochemistry, it is used to study the mechanism of action of enzymes, as well as the biochemical and physiological effects of drugs.

properties

IUPAC Name

2,6-dimethyl-4-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-9-7-17(8-10(2)18-9)14-15-11(3)12-5-4-6-13(12)16-14/h9-10H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXARHUNJPVNGJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC(=C3CCCC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,6-dimethylmorpholino)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Reactant of Route 2
2-(2,6-dimethylmorpholino)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Reactant of Route 3
Reactant of Route 3
2-(2,6-dimethylmorpholino)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Reactant of Route 4
2-(2,6-dimethylmorpholino)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Reactant of Route 5
Reactant of Route 5
2-(2,6-dimethylmorpholino)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Reactant of Route 6
Reactant of Route 6
2-(2,6-dimethylmorpholino)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine

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